Hymenolide

Description

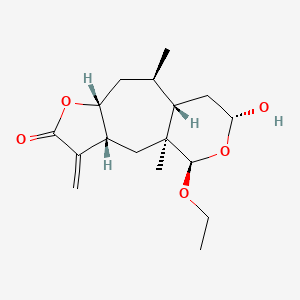

Hymenolide is a naturally occurring sesquiterpene lactone found in various plant species, particularly in the genus Hymenoxys. This compound is known for its diverse biological activities, including insecticidal and antifeedant properties

Properties

CAS No. |

25062-29-7 |

|---|---|

Molecular Formula |

C17H26O5 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(1S,3R,7R,9R,10S,12R,14R)-14-ethoxy-12-hydroxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one |

InChI |

InChI=1S/C17H26O5/c1-5-20-16-17(4)8-11-10(3)15(19)21-13(11)6-9(2)12(17)7-14(18)22-16/h9,11-14,16,18H,3,5-8H2,1-2,4H3/t9-,11-,12+,13-,14-,16-,17+/m1/s1 |

InChI Key |

UIFSGDQXHQSWGC-WZGUIHEFSA-N |

Isomeric SMILES |

CCO[C@H]1[C@]2(C[C@H]3[C@@H](C[C@H]([C@@H]2C[C@@H](O1)O)C)OC(=O)C3=C)C |

Canonical SMILES |

CCOC1C2(CC3C(CC(C2CC(O1)O)C)OC(=O)C3=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hymenolide typically involves the extraction from natural sources, such as the leaves of Hymenoxys robusta. The extraction process often includes maceration and solvent extraction using methanol or n-hexane . The crude extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained from natural sources. advancements in synthetic biology and chemical engineering may pave the way for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Hymenolide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction of this compound can yield dihydro derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the lactone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions include epoxides, dihydro derivatives, and substituted lactones, which can exhibit different biological activities.

Scientific Research Applications

Hymenolide has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study sesquiterpene lactone chemistry and to develop new synthetic methodologies.

Biology: It is studied for its role in plant defense mechanisms against herbivores and pathogens.

Medicine: this compound and its derivatives are investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties.

Industry: this compound is explored for its use in developing eco-friendly pesticides and insect repellents.

Mechanism of Action

The mechanism of action of hymenolide involves its interaction with cellular targets, leading to various biological effects. This compound is known to inhibit the feeding behavior of insects by interfering with their digestive enzymes and disrupting their metabolic pathways . Additionally, this compound can induce apoptosis in cancer cells by activating caspases and promoting oxidative stress.

Comparison with Similar Compounds

Hymenolide is structurally similar to other sesquiterpene lactones, such as:

Vermeerin: Known for its high antifeedant activity.

Hymenoxon: A dihemiacetal sesquiterpene lactone with cytotoxic effects.

Uniqueness: this compound stands out due to its dual role as an antifeedant and a phagostimulant, making it a versatile compound for pest control applications . Its unique chemical structure also allows for diverse chemical modifications, leading to the development of novel derivatives with enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Hymenolide from natural sources?

- Methodological Answer : Isolation typically involves bioassay-guided fractionation using column chromatography (e.g., silica gel, HPLC) followed by structural elucidation via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and X-ray crystallography . Purity validation requires ≥95% purity by analytical HPLC, with spectral data cross-referenced against existing literature .

- Key Considerations : Reproducibility demands detailed documentation of solvent systems, temperature, and pressure conditions during extraction .

Q. How can researchers design experiments to evaluate this compound’s cytotoxic activity in vitro?

- Methodological Answer : Use standardized cell lines (e.g., HeLa, MCF-7) with dose-response assays (IC₅₀ determination) over 24–72 hours. Include positive controls (e.g., doxorubicin) and measure viability via MTT or resazurin assays. Validate results with flow cytometry for apoptosis/necrosis markers .

- Data Interpretation : Address batch-to-batch variability by repeating assays in triplicate and reporting mean ± SEM .

Q. What spectroscopic techniques are critical for confirming this compound’s structural integrity after synthesis?

- Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to assign stereochemistry and functional groups. HR-MS confirms molecular formula, while infrared (IR) spectroscopy verifies key bonds (e.g., lactone rings). Compare data with synthetic intermediates and natural isolates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify variables such as cell line specificity, assay conditions, or compound stability. Cross-validate findings using orthogonal assays (e.g., gene expression profiling alongside cytotoxicity tests) .

- Case Example : Discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) or serum content in cell media .

Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer : Employ structure-activity relationship (SAR) studies to modify functional groups (e.g., esterification of hydroxyl groups) for enhanced solubility or metabolic stability. Use in silico tools (e.g., molecular docking) to predict ADMET profiles before in vivo testing .

- Validation : Pharmacokinetic parameters (Cmax, AUC) should be assessed in rodent models via LC-MS/MS, with comparisons to in vitro liver microsome stability data .

Q. How should researchers design a robust mechanistic study to elucidate this compound’s molecular targets?

- Methodological Answer : Combine proteomics (e.g., affinity purification mass spectrometry) and transcriptomics (RNA-seq) to identify binding partners and pathway alterations. Validate targets using CRISPR/Cas9 knockouts or competitive binding assays .

- Pitfalls to Avoid : Overreliance on single-dose experiments; instead, use time-course and dose-escalation designs to distinguish primary targets from secondary effects .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀/EC₅₀. Report confidence intervals and assess goodness-of-fit (R²). For multi-variable datasets, apply ANOVA with post-hoc corrections .

- Common Errors : Ignoring assay plate effects or failing to normalize data to vehicle controls .

Guidance for Addressing Ethical and Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.